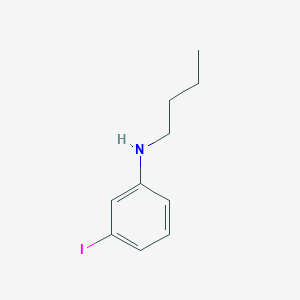

N-Butyl-3-iodoaniline

Beschreibung

N-Butyl-3-iodoaniline (CAS 647035-67-4) is a halogenated aniline derivative with the molecular formula C₁₀H₁₄IN and a molecular weight of 275.13 g/mol . It features an iodine substituent at the meta position of the benzene ring and an n-butyl group attached to the nitrogen atom. The compound is characterized by high purity (>95%) and is utilized in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals . Its hydrochloride salt (CAS 931410-04-7) was previously available but is now discontinued, likely due to stability or commercial viability concerns .

Eigenschaften

CAS-Nummer |

647035-67-4 |

|---|---|

Molekularformel |

C10H14IN |

Molekulargewicht |

275.13 g/mol |

IUPAC-Name |

N-butyl-3-iodoaniline |

InChI |

InChI=1S/C10H14IN/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8,12H,2-3,7H2,1H3 |

InChI-Schlüssel |

BZBZGZFHHWIDAP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCNC1=CC(=CC=C1)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

N-Butyl-3-Iod-Anilin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Iodatom kann durch andere Substituenten durch nucleophile Substitutionsreaktionen ersetzt werden.

Oxidationsreaktionen: Die Aminogruppe kann oxidiert werden, um Nitro- oder Nitroso-Derivate zu bilden.

Reduktionsreaktionen: Das Iodatom kann reduziert werden, um N-Butylanilin zu bilden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriumazid oder Kaliumcyanid können verwendet werden, um das Iodatom zu ersetzen.

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden üblicherweise zur Oxidation der Aminogruppe verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden, um das Iodatom zu reduzieren.

Hauptprodukte, die gebildet werden

Substitution: Produkte wie N-Butyl-3-Azidoanilin oder N-Butyl-3-Cyanoanilin.

Oxidation: Produkte wie N-Butyl-3-Nitroanilin oder N-Butyl-3-Nitrosoanilin.

Reduktion: N-Butylanilin.

Analyse Chemischer Reaktionen

Types of Reactions

N-Butyl-3-iodoaniline undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The iodine atom can be reduced to form N-butylaniline.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used for oxidizing the amino group.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the iodine atom.

Major Products Formed

Substitution: Products such as N-butyl-3-azidoaniline or N-butyl-3-cyanoaniline.

Oxidation: Products like N-butyl-3-nitroaniline or N-butyl-3-nitrosoaniline.

Reduction: N-butylaniline.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-Butyl-3-Iod-Anilin hängt von den spezifischen Reaktionen ab, die es durchläuft. In Substitutionsreaktionen wird das Iodatom durch ein Nucleophil ersetzt, was zur Bildung neuer Verbindungen mit unterschiedlichen Eigenschaften führen kann.

Wirkmechanismus

The mechanism of action of N-Butyl-3-iodoaniline depends on the specific reactions it undergoes In substitution reactions, the iodine atom is replaced by a nucleophile, which can lead to the formation of new compounds with different properties

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between N-Butyl-3-iodoaniline and its analogs:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |

|---|---|---|---|---|

| This compound | C₁₀H₁₄IN | 275.13 | -I (meta), -NH(n-butyl) | Aromatic amine, iodoarene |

| N-Benzyl-3-nitroaniline | C₁₃H₁₂N₂O₂ | 228.25 | -NO₂ (meta), -NH(benzyl) | Aromatic amine, nitroarene |

| tert-Butyl 4-((3-bromobenzyl)oxy)piperidine-1-carboxylate | C₁₈H₂₅BrNO₃ | 389.31 | -Br (meta), -O(piperidine-tert-butyl) | Ester, ether, bromoarene |

| Baccatin III n-butyl analog | Complex ester | ~800–900 (est.) | -n-butyl ester, hydroxyl, phenyl | Taxane core, ester, amide |

Key Observations :

- Substituent Effects : The iodine atom in this compound provides steric bulk and electron-withdrawing inductive effects, influencing reactivity in cross-coupling reactions. In contrast, the nitro group in N-benzyl-3-nitroaniline (C₁₃H₁₂N₂O₂) is strongly electron-withdrawing, making the compound more reactive toward nucleophilic substitution .

- Alkyl Chain Variations : The n-butyl group in this compound enhances lipophilicity compared to the benzyl group in N-benzyl-3-nitroaniline. This difference impacts solubility and bioavailability .

Reactivity and Stability

- Halogen Reactivity : The iodine substituent in this compound facilitates palladium-catalyzed couplings (e.g., Suzuki-Miyaura), whereas bromine in analogs like tert-butyl 4-((3-bromobenzyl)oxy)piperidine-1-carboxylate (CAS 1000566-17-5) offers slower reaction kinetics due to weaker C–Br bond polarization .

- Stability Issues : The discontinued status of this compound hydrochloride (CAS 931410-04-7) suggests instability in salt form, possibly due to hygroscopicity or decomposition under acidic conditions .

Biologische Aktivität

N-Butyl-3-iodoaniline is a chemical compound that has garnered interest in the fields of medicinal chemistry and organic synthesis due to its unique structural characteristics and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a butyl group attached to the nitrogen atom of an aniline structure, along with an iodine atom at the para position relative to the amino group. The presence of both the butyl chain and iodine enhances its reactivity and potential biological interactions.

Research indicates that this compound hydrochloride exhibits significant biological activity primarily through its inhibition of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9. These enzymes are crucial for the metabolism of various drugs, suggesting that this compound may play a role in drug interactions and metabolic pathways in organisms.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Case Studies and Research Findings

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler anilines or iodinated precursors. The synthesis pathway generally includes:

- Formation of Aniline Derivative : Starting from an appropriate aromatic compound.

- Iodination Reaction : Utilizing iodine or iodinating agents to introduce the iodine atom at the desired position.

- Alkylation : Attaching the butyl group through alkylation reactions.

These steps allow researchers to produce this compound efficiently for both laboratory studies and potential pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.